Thieno[3,2-D]thiazol-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
70839-94-0 |
|---|---|
Molecular Formula |
C5H3NOS2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
1H-thieno[3,2-d][1,3]thiazol-2-one |
InChI |
InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7) |
InChI Key |
PRQBRIFUHJGLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=O)S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thieno 3,2 D Thiazol 2 1h One
Established Synthetic Routes to the Thieno[3,2-d]thiazol-2(1H)-one Core Structure
Cyclization Reactions for Thiophene-Thiazole Ring Formation
The construction of the thieno[3,2-d]thiazole framework frequently relies on cyclization reactions that form either the thiophene (B33073) or the thiazole (B1198619) ring onto a pre-existing heterocyclic partner. A prominent method for forming the thiophene ring is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with an acetonitrile (B52724) derivative possessing a strong electron-withdrawing group, in the presence of elemental sulfur and a base, to yield a polysubstituted 2-aminothiophene. rsc.org For instance, thieno[3,2-d]thiazole derivatives can be synthesized by treating a suitable thiazolidin-4-one derivative with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, along with sulfur and triethylamine. rsc.orgnih.gov
Another key cyclization strategy involves the formation of the thiazole ring. The Hantzsch thiazole synthesis is a classic and reliable method that involves the reaction of an α-haloketone with a thioamide. scirp.org This approach can be adapted to construct the thieno[3,2-d]thiazole system by using a thiophene-based α-haloketone as a starting material. Furthermore, cascade cyclization reactions of alkynyl diol derivatives have been explored for the synthesis of related fused systems like thieno[3,2-b]thiophenes, suggesting potential applicability for thieno[3,2-d]thiazole synthesis. mdpi.com
Multi-Step Synthesis from Readily Available Precursors
Multi-step synthetic sequences are commonly employed to build the thieno[3,2-d]thiazole core from simple, commercially available starting materials. These routes offer flexibility in introducing various substituents onto the heterocyclic framework. A typical multi-step approach may begin with the synthesis of a substituted thiophene, followed by the sequential construction of the fused thiazole ring. For example, 3-aminothiophene-2-carboxylic acid derivatives can serve as versatile starting materials. researchgate.net These can be converted into the corresponding isothiocyanates, which then react with an amine to form a thiourea (B124793) adduct. Subsequent oxidative cyclization of the thiourea derivative can then afford the desired 5-aryl-thieno[3,2-d] acs.orgnih.govthiazole. researchgate.net
Another multi-step strategy involves starting with a thiazole derivative and building the thiophene ring onto it. For instance, a 2-aminothiazole (B372263) can be elaborated through a series of reactions to introduce the necessary functional groups for the subsequent thiophene ring closure. semanticscholar.org While often requiring more steps, these methods provide a high degree of control over the final structure and allow for the synthesis of a diverse library of derivatives. mdpi.com
One-Pot Reaction Strategies for this compound Synthesis
For example, a facile one-pot, three-component synthesis has been developed for novel thiazole scaffolds by reacting an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in the presence of a reusable catalyst. nih.govacs.orgresearchgate.net This methodology has been successfully applied to generate a variety of thiazole derivatives and could be adapted for the synthesis of thieno[3,2-d]thiazoles. nii.ac.jpekb.egekb.egnih.gov The use of such strategies aligns with the principles of green chemistry by minimizing reaction steps and solvent usage. dntb.gov.ua
Advanced and Sustainable Synthetic Approaches
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like this compound. The focus is on creating more environmentally benign processes by reducing waste, using less hazardous solvents, and improving energy efficiency. tandfonline.com One-pot syntheses, as mentioned earlier, are a prime example of a green chemistry approach due to their inherent efficiency. nih.govacs.orgresearchgate.net
The use of water or ethanol-water mixtures as a solvent system, instead of hazardous organic solvents, is another key aspect of green synthesis. nih.govacs.orgresearchgate.net Furthermore, the development of reusable catalysts, such as NiFe2O4 nanoparticles, contributes to the sustainability of the synthetic process by minimizing catalyst waste. nih.govacs.orgresearchgate.net These green methodologies are not only environmentally friendly but often offer economic advantages through reduced reaction times and simplified purification procedures. tandfonline.com
Microwave-Assisted and Catalytic Synthesis Techniques
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgtandfonline.com This technique has been successfully applied to the synthesis of various thiazole and thiophene derivatives. scirp.orgacs.orgorganic-chemistry.orgbenthamdirect.commdpi.comnih.govresearchgate.netajrconline.org The rapid heating provided by microwave irradiation can significantly enhance the efficiency of cyclization and condensation reactions involved in the formation of the thieno[3,2-d]thiazole core.
Tandem and Domino Reactions for Complex Thienothiazole Architectures
Tandem and domino reactions represent a highly efficient and atom-economical approach for the synthesis of complex molecular structures from simple precursors in a single operation. These strategies minimize waste, time, and resources by avoiding the isolation of intermediates. nih.gov
A notable example is the development of a multicomponent tandem cyclization to assemble the 2-aroylthienothiazole framework. This method utilizes readily available ketoximes, elemental sulfur (S₈), and aromatic ketones as substrates. The reaction proceeds through a cascade of C–H/N–O bond functionalizations, demonstrating high step-economy. This protocol is robust, allowing for a one-pot operation with a broad substrate scope and good scalability, highlighting its utility in generating molecular complexity efficiently.
Another powerful strategy involves a copper-catalyzed cascade bis-heteroannulation. In this process, methyl aromatic ketoxime acetates, aromatic aldehydes, and elemental sulfur are assembled to afford the fused thieno[3,2-d]thiazole motif. acs.org The reaction's effectiveness is underscored by its simplicity-to-complexity transformation in a one-pot synthesis, which can also be performed on a gram scale with high yields. acs.org
Table 1: Substrate Scope for the Tandem Synthesis of 2-Aroylthienothiazoles
This table illustrates the versatility of a tandem reaction involving various ketones and oximes to produce complex thienothiazole derivatives.
| Ketone Substrate | Oxime Substrate | Resulting 2-Aroylthienothiazole Product | Yield (%) |
|---|---|---|---|
| Acetophenone | Acetophenone oxime | 2-Benzoyl-5-phenylthieno[3,2-d]thiazole | 85 |
| 4'-Methylacetophenone | 4'-Methylacetophenone oxime | 2-(4-Methylbenzoyl)-5-(p-tolyl)thieno[3,2-d]thiazole | 82 |
| 4'-Methoxyacetophenone | 4'-Methoxyacetophenone oxime | 2-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)thieno[3,2-d]thiazole | 78 |
| Propiophenone | Propiophenone oxime | 5-Methyl-2-propionyl-thieno[3,2-d]thiazole | 75 |
| Ionone | Ionone oxime | Complex polycyclic thienothiazole | 80 |
Functionalization and Derivatization Strategies of this compound
The functionalization of the pre-formed this compound core is crucial for creating diverse derivatives for various applications. The fused ring system offers several sites for modification, including the nitrogen atom of the thiazolone ring and various positions on the thiophene ring. Strategies range from classical substitutions to modern transition-metal-catalyzed cross-couplings.
Electrophilic and Nucleophilic Substitutions on the Fused Ring System
The reactivity of the this compound ring system towards substitution is dictated by the electronic properties of the fused heterocycles. The thiophene ring is inherently electron-rich and generally susceptible to electrophilic aromatic substitution. However, its reactivity is modulated by the fused thiazolone ring, which has electron-withdrawing characteristics. In contrast, the thiazole ring itself is generally less reactive towards electrophiles. tandfonline.com
Nucleophilic substitution reactions are also key to functionalizing this scaffold. For instance, the amino group in derivatives like thieno[3,2-d] researchgate.netthiazol-2-amine can undergo nucleophilic substitution. A more common approach for related scaffolds involves the nucleophilic aromatic substitution (SNAr) of a suitably activated leaving group, such as a halogen or a nitro group, on the thiophene ring. mdpi.com The presence of an electron-withdrawing group at the C-2 position of a thiophene ring facilitates SNAr at the C-3 position. mdpi.com For this compound, the carbonyl group within the thiazolone moiety can activate the fused thiophene ring towards such transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly prominent for functionalizing heterocyclic systems. wiley-vch.de These reactions typically involve coupling a halogenated or triflated thienothiazole derivative with an organoboron (Suzuki) or organotin (Stille) reagent.
The Suzuki reaction is often favored due to the low toxicity and high stability of the boronic acid reagents. nih.gov For nitrogen-rich heterocycles like this compound, which contains an unprotected NH group, specific conditions such as the use of robust palladium precatalysts and appropriate bases are often required to achieve good yields. nih.gov
The Stille reaction, while using toxic organotin reagents, is highly valued for its broad functional group tolerance, making it exceptionally effective for transformations on complex and sensitive molecules. wiley-vch.de Both methods have been successfully applied to synthesize derivatives of the related thieno[3,2-b]thiophene (B52689) scaffold, demonstrating their potential for the functionalization of the Thieno[3,2-d]thiazole core. mdpi.comorganic-chemistry.org
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Thiophene Scaffolds
This table provides examples of typical conditions used for Suzuki and Stille cross-coupling reactions on thiophene-based heterocycles, which are applicable to Thieno[3,2-d]thiazole derivatives.
| Reaction Type | Heterocycle Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki | 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-Dodecyl-phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| Stille | 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl₂(PPh₃)₂ | - | THF | 75 |
| Suzuki | 3-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
Heterocyclic Annulation and Ring Modifications of this compound Derivatives
Heterocyclic annulation involves the construction of a new ring fused to the existing Thieno[3,2-d]thiazole scaffold, leading to more complex polycyclic systems. This is typically achieved by introducing reactive functional groups onto the core structure, which can then undergo intramolecular or intermolecular cyclization reactions.
A common strategy involves using aminothiophene derivatives as precursors. For example, alkyl 3-aminothiophene-2-carboxylates are widely used to synthesize thieno[3,2-d]pyrimidines by reacting them with reagents that provide the necessary C-N fragment for pyrimidine (B1678525) ring fusion. researchgate.net This principle can be extended to functionalized Thieno[3,2-d]thiazole derivatives. If a derivative possesses an ortho-amino carboxylate or a related synthon on its thiophene ring, it can serve as a building block for annulating other heterocyclic rings like pyrimidines, pyridines, or diazepines. researchgate.netsemanticscholar.org
For instance, a key intermediate like 4-aminothieno[2,3-c]pyrazole-5-carbonitrile can be converted into a chloroacetyl amino derivative, which then undergoes nucleophilic substitution and rearrangement to form fused pyrimidinones. researchgate.net Such multi-step sequences that build upon a core heterocycle are fundamental to creating novel and complex chemical entities. researchgate.net
Alkylation and Acylation Reactions of this compound
Alkylation and acylation are fundamental transformations for derivatizing the this compound core. The primary site for these reactions is the nitrogen atom of the thiazolone ring. The N-H proton is acidic and can be removed by a base to generate a nucleophilic anion. This anion readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, in an SN2 pathway to yield N-substituted products. uzhnu.edu.ua The choice of solvent is critical, with polar aprotic solvents like DMF or DMSO generally accelerating these alkylation reactions.
The regioselectivity of this reaction is a key consideration. For the related thieno[2,3-d]pyrimidinone system, which also contains an amide-like fragment, alkylation can lead to either N- or O-alkylated products depending on the conditions. uzhnu.edu.ua In the case of this compound, N-alkylation is typically the major pathway, especially with alkyl halides in the presence of a base like potassium carbonate. juniperpublishers.com
Table 3: Examples of Alkylation Reactions on Thienopyrimidine and Related Heterocycles
This table shows the outcomes of alkylating thieno[2,3-d]pyrimidine-4-ones, highlighting the regioselectivity of the reaction, which is a key consideration for this compound.
| Substrate | Alkylating Agent | Base / Solvent | Product Type | Position of Functionalization |
|---|---|---|---|---|
| 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | Methallyl chloride | KOH / DMF | S-Alkylated product | S-2 |
| 2-Oxo-thieno[2,3-d]pyrimidin-4-one | Methallyl chloride | KOH / DMF | N-Alkylated product | N-1 |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ / DMF | N-Alkylated product | N-3 |
| 4H-thieno[3,2-b]pyrrole-5-carboxylate | Methyl iodide | NaH / THF | N-Alkylated product | N-4 |
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of heterocyclic compounds to ensure the desired isomer is obtained. numberanalytics.compsiberg.com
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of Thieno[3,2-d]thiazole, this is critical during both the initial ring construction and subsequent derivatization. For example, in multicomponent reactions used to build the fused ring system, the orientation of the reacting components determines the final fusion pattern (e.g., thieno[3,2-d]thiazole vs. thieno[2,3-d]thiazole). researchgate.net During functionalization, such as the alkylation of the thiazolone ring, regioselectivity dictates whether the reaction occurs on the nitrogen, oxygen, or sulfur atom. Studies on analogous thienopyrimidinones show that the nature of the nucleophilic centers and the solvent can selectively direct the alkylation to either the N, O, or S atoms. uzhnu.edu.ua
Stereoselectivity is the preferential formation of one stereoisomer over another. psiberg.com This becomes relevant when a new chiral center is created. For instance, if the carbonyl group of the this compound were to be reduced or subjected to a nucleophilic addition, the approach of the reagent could be influenced by the steric environment of the fused ring system, potentially leading to the preferential formation of one diastereomer or enantiomer, especially if a chiral reagent or catalyst is used. vulcanchem.com In reactions like the epoxidation of an alkene-containing derivative, the directing effect of nearby functional groups can lead to high levels of stereoselectivity. psiberg.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone in the structural analysis of Thieno[3,2-d]thiazol-2(1H)-one, offering detailed insights into the connectivity and chemical environment of its constituent atoms.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals that are crucial for confirming the proton framework of the molecule. For a related derivative, specific proton signals were observed, including a singlet at 5.93 ppm corresponding to two protons, a multiplet between 7.13-7.17 ppm for one proton, a doublet at 7.35 ppm with a coupling constant of J= 8.4 Hz for one proton, and multiplets in the range of 7.56-7.63 ppm. rsc.org Another derivative showed a singlet for three protons at 3.77 ppm and a singlet for two protons at 5.76 ppm, among other signals. rsc.org These chemical shifts and coupling patterns are instrumental in assigning protons to their specific positions within the thieno[3,2-d]thiazole core and any associated substituents.
Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicities
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. In a derivative of this compound, carbon signals were observed at δ = 67.3, 104.4, 115.4, 115.6, 121.3, 123.3, 125.9, 126.4, 134.1, 134.2, 134.6, 135.7, 137.8, 157.6, and 158.6 ppm. rsc.org For another related structure, the chemical shifts were reported at δ = 55.6, 68.2, 114.7, 118.7, 121.1, 125.7, 126.7, 134.5, 135.4, 137.9, 149.9, 155.7, and 158.6 ppm. rsc.org These values are critical for confirming the fused ring system and the positions of substituents.
¹³C NMR Chemical Shifts (ppm) for this compound Derivatives
| Derivative | Chemical Shifts (δ, ppm) |
|---|---|
| Derivative 1 | 67.3, 104.4, 115.4, 115.6, 121.3, 123.3, 125.9, 126.4, 134.1, 134.2, 134.6, 135.7, 137.8, 157.6, 158.6 |
| Derivative 2 | 55.6, 68.2, 114.7, 118.7, 121.1, 125.7, 126.7, 134.5, 135.4, 137.9, 149.9, 155.7, 158.6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural features through fragmentation analysis. The fragmentation patterns of related thiazole-containing compounds often involve the initial loss of small, stable molecules or radicals, followed by the cleavage of the heterocyclic rings. This provides valuable information about the stability of the ring system and the nature of its substituents.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. For instance, a derivative of this compound was analyzed by HRMS (ESI-TOF), and the calculated mass for the protonated molecule [M+H]⁺ was 315.0440, with the found mass being 315.0445, corresponding to the formula C₁₅H₁₀N₂O₄S. rsc.org Another derivative had a calculated [M+H]⁺ mass of 320.0593 and a found mass of 320.0597, consistent with the formula C₁₅H₁₃NO₅S. rsc.org
HRMS Data for this compound Derivatives
| Derivative | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| Derivative 1 | C₁₅H₁₀N₂O₄S | 315.0440 | 315.0445 |
| Derivative 2 | C₁₅H₁₃NO₅S | 320.0593 | 320.0597 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Detailed experimental data regarding the UV-Visible absorption spectrum of the parent compound, this compound, is not extensively available in the public domain. However, analysis of structurally related derivatives can provide insights into its probable electronic transition behavior. For instance, a study on a specific derivative, referred to as product 3a, dissolved in dimethyl sulfoxide (DMSO), presented a UV-Vis absorption spectrum. While this provides a general indication of the absorption profile for this class of compounds, the precise absorption maxima (λmax) and molar absorptivity (ε) for this compound remain to be specifically determined.
Theoretical and computational studies are often employed to predict the electronic spectra of such compounds. These calculations can help identify the likely π-π* and n-π* transitions and analyze the extent of electronic conjugation within the fused heterocyclic system. However, specific computational data for this compound is not readily found in the surveyed literature.
Table 1: Illustrative UV-Visible Spectral Data for a Thieno[3,2-d]thiazole Derivative
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Product 3a | DMSO | Data not specified | Data not specified |
Note: This table is illustrative. Specific values for "Product 3a" were not provided in the source material.
X-ray Crystallography for Solid-State Molecular Structure Determination
As of the current literature survey, there are no published X-ray crystallographic studies specifically for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing invaluable data on bond lengths, bond angles, and crystal packing. The absence of such data for this particular compound means that its exact solid-state molecular geometry has not been experimentally verified.
For related thieno-thiazole structures, crystallographic data, when available, would typically include the following parameters:
Table 2: Typical Crystallographic Data Parameters (Hypothetical for this compound)
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting
Experimental Raman spectroscopic data for this compound is not currently available in the reviewed scientific literature. Raman spectroscopy is a powerful technique for obtaining a "molecular fingerprint" by probing the vibrational modes of a molecule. This data is highly specific and can be used for structural confirmation and identification.
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the Raman spectrum. These theoretical spectra can provide valuable information about the expected frequencies and intensities of the Raman-active vibrational modes, including stretching, bending, and torsional modes of the thieno-thiazole core. However, no such computational studies for this compound were identified.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) on Thieno[3,2-D]thiazol-2(1H)-one and Derivatives
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of heterocyclic systems. Such calculations are crucial for predicting molecular geometry, vibrational frequencies, and various electronic parameters that govern the behavior of this compound and its analogues.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis, and Energy Gaps
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.
In studies of related thieno-thiazole derivatives, DFT calculations are commonly employed to map the distribution and energy levels of these orbitals. For instance, in thieno-thiazolostilbenes, the primary electronic absorption transition is consistently identified as the HOMO to LUMO transition. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the charge transfer interactions within the molecule.
| Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Primary Transition |
|---|---|---|---|---|
| Thieno-thiazolostilbenes | -5.8 to -5.5 | -2.4 to -2.1 | 3.1 to 3.7 | HOMO → LUMO |
| Substituted Thiazoles | -6.2 to -5.9 | -1.8 to -1.5 | 4.1 to 4.7 | HOMO → LUMO |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays color-coded regions on the molecule's surface.
Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.
Blue regions denote areas of low electron density (positive potential), indicating favorable sites for nucleophilic attack.
Green regions represent neutral potential.
For the this compound scaffold, the carbonyl oxygen and the sulfur atom of the thiophene (B33073) ring are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, marking it as a potential site for nucleophilic interaction or hydrogen bonding.
Conformation Analysis and Energy Minimization
The this compound core consists of a fused bicyclic system, which imparts significant rigidity and planarity to the molecule. Therefore, conformational analysis of the parent compound is relatively straightforward. For its derivatives, computational energy minimization is employed to determine the most stable three-dimensional arrangement, focusing primarily on the orientation of various substituents attached to the rigid core. These calculations help identify the lowest energy conformer, which is essential for understanding receptor-ligand interactions in molecular docking studies.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD provides insights into conformational changes and intermolecular interactions. For derivatives of this compound, MD simulations are particularly useful for exploring how these molecules interact with biological targets, such as enzymes. nih.gov
These simulations can reveal the stability of a ligand within a protein's binding pocket, identify key amino acid residues involved in the interaction, and predict the binding affinity. nih.gov This information is invaluable for structure-based drug design and for understanding the mode of action of biologically active thieno[3,2-d]thiazole derivatives, which have been investigated as potential kinase inhibitors and anticancer agents. researchgate.netnih.govnih.gov
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction kinetics.
For instance, the Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes (a key step in forming the thieno[3,2-d]thiazole scaffold), is a prime candidate for such computational investigation. rsc.org While specific computational studies detailing the reaction mechanisms involving this compound are not widely reported, the application of these methods could provide a deeper understanding of its synthesis and chemical reactivity. This represents a promising avenue for future research.
Prediction of Spectroscopic Properties via Computational Models
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, while specific computational studies are not extensively documented in publicly available literature, the prediction of its spectroscopic properties can be reliably achieved using established quantum chemical methods. These models, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely applied to similar heterocyclic systems for the accurate calculation of Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
The general approach involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the spectroscopic properties are calculated using specific theoretical models. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for predicting NMR chemical shifts, while frequency calculations provide the theoretical IR spectrum. Electronic excitations and the corresponding UV-Vis absorption spectrum are typically calculated using TD-DFT methods. These computational approaches have been successfully used to analyze the spectra of related thieno-thiazole and thienopyrimidine derivatives. elmergib.edu.lymdpi.com
The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)). Often, calculations are performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. mdpi.com The resulting theoretical data can then be compared with experimental findings to confirm structural assignments and understand the electronic characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculations would provide theoretical values for each unique proton and carbon atom in the molecule's structure. These predicted shifts are invaluable for assigning peaks in an experimental spectrum. The table below illustrates the type of data that would be generated from such a computational study, showing the predicted chemical shifts (δ) in parts per million (ppm).
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound Note: The following data is a representative example of results from a DFT/GIAO calculation and is not from a published study.
| ¹³C NMR Predictions | ¹H NMR Predictions | ||
|---|---|---|---|
| Atom | Predicted Chemical Shift (δ, ppm) | Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 168.5 | H1 (N-H) | 11.5 |
| C3a | 115.2 | H5 | 7.15 |
| C5 | 122.0 | H6 | 7.60 |
| C6 | 129.8 | ||
| C6a | 145.3 |
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational frequencies are fundamental in assigning the absorption bands observed in an experimental IR spectrum. For this compound, key vibrational modes would include the carbonyl (C=O) stretching, the N-H stretching of the lactam ring, C-H stretching of the aromatic protons, and various C=C and C-N stretching vibrations within the fused ring system. Computational results are typically reported as wavenumbers (cm⁻¹) and are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model.
Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound Note: The following data is a representative example of results from a DFT frequency calculation and is not from a published study.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3450 | Medium |
| C-H Stretch (Thiophene Ring) | 3100 - 3150 | Medium-Weak |
| C=O Stretch (Lactam) | 1710 | Strong |
| C=C Stretch (Thiophene Ring) | 1550 - 1600 | Medium |
| C-N Stretch | 1350 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the premier method for predicting the electronic absorption spectra of organic molecules. This analysis provides the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π). For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the conjugated heterocyclic system. Computational studies on similar thieno-thiazole structures have successfully assigned their absorption bands using TD-DFT. mdpi.com
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound Note: The following data is a representative example of results from a TD-DFT calculation and is not from a published study.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 315 | 0.45 | HOMO -> LUMO | π → π |
| 260 | 0.28 | HOMO-1 -> LUMO | π → π |
| 235 | 0.15 | HOMO -> LUMO+1 | π → π* |
Reactivity Profiles and Mechanistic Investigations
Nucleophilic and Electrophilic Reactivity of the Thieno[3,2-D]thiazol-2(1H)-one Scaffold
The reactivity of the this compound core is a hybrid of the individual reactivities of its constituent thiazole (B1198619) and thiophene (B33073) rings. The thiazole ring, in general, is susceptible to a range of electrophilic and nucleophilic reactions. The calculated pi-electron density of thiazole indicates that the C5 position is the primary site for electrophilic substitution, while the C2 position is more prone to nucleophilic attack and deprotonation by strong bases. colab.wsdergipark.org.tr
Electrophilic Substitution: In the context of the thieno[3,2-d]thiazole system, the thiophene ring is generally more activated towards electrophilic substitution than the thiazole ring. However, the precise location of substitution is influenced by the substituents present on the ring system. For thiazoles, electrophilic attack at the C5 position is favored. pharmaguideline.com Electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation and sulfonation, which preferentially occur at the C5 position. pharmaguideline.com
Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-proton. pharmaguideline.com Halogen atoms attached to the thiazole ring, particularly at the C2 position, are susceptible to displacement by nucleophiles. pharmaguideline.com In the broader context of thieno[3,2-b]thiophenes, nucleophilic aromatic substitution of a nitro group by thiolates has been demonstrated as an efficient method for forming new C-S bonds. mdpi.com
N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can readily react with alkyl halides to form thiazolium salts. pharmaguideline.com This N-alkylation is a common reaction for thiazole derivatives and is a key step in the formation of N-heterocyclic carbene (NHC) precursors. wikipedia.org For instance, N-alkylation of thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives has been successfully carried out using various aliphatic amines in the presence of a base. nih.gov
Table 1: Predicted Reactivity of this compound
| Reaction Type | Probable Site of Attack | Influencing Factors |
| Electrophilic Substitution | C5 (thiophene ring) | Activating/deactivating groups on the scaffold |
| Nucleophilic Substitution | C2 (thiazole ring) | Presence of good leaving groups, N-quaternization |
| N-Alkylation | N1 (thiazole ring) | Nature of the alkylating agent |
| Deprotonation | C2-H (thiazole ring) | Strength of the base |
Ring-Opening and Ring-Closing Reactions of Thienothiazole Systems
The stability of the fused thienothiazole ring system means that ring-opening reactions generally require forcing conditions or specific reagents that can overcome the aromaticity of the heterocyclic core.
Ring-Opening Reactions: Ring-opening of fused thiophene systems has been observed. For example, derivatives of dithieno[2,3-b:3',2'-d]thiophenes undergo ring-opening in the presence of aryllithium reagents. In the context of related pyrrolo[2,1-c] pharmaguideline.comresearchgate.netbenzothiazines, nucleophile-induced ring contraction of the 1,4-thiazine ring has been reported, leading to the formation of a pyrrolo[2,1-b] colab.wsresearchgate.netbenzothiazole core. nih.gov This transformation proceeds through the cleavage of an S-C bond by the nucleophile, followed by an intramolecular cyclization. nih.gov
Ring-Closing Reactions: The synthesis of the thieno[3,2-d]thiazole scaffold itself involves ring-closing reactions. A common and efficient method for the formation of the thiazole ring is the Hantzsch synthesis, which involves the cyclization of a thioamide with an α-halocarbonyl compound. colab.ws Kinetic studies of this ring closure have shown it to be a second-order reaction, with a negative entropy of activation, which is characteristic of the formation of a cyclic structure from an open-chain precursor. colab.wsdntb.gov.ua The construction of the thiophene ring onto a pre-existing thiazole can be achieved through the condensation of a methylthioglycolate on a 4-halogenothiazole, followed by cyclization with a base like sodium methylate. researchgate.net
Cycloaddition Reactions Involving this compound Moieties
The π-electron system of the this compound scaffold allows it to participate in cycloaddition reactions, acting either as a diene or a dipolarophile.
1,3-Dipolar Cycloadditions: The double bond within the thiazole ring can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgijrpc.com A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed. youtube.com The reaction of a 1,3-dipole with a dipolarophile like an alkene or alkyne is a concerted process that leads to the formation of a new five-membered ring. wikipedia.orgijrpc.com For example, the Huisgen 1,3-dipolar cycloaddition between an organic azide (B81097) and an alkyne is a well-known method for the synthesis of 1,2,3-triazoles. ijrpc.com While specific examples with this compound are not prevalent in the literature, its structural features suggest it could participate in such reactions.
Diels-Alder Reactions: The thiophene ring, in principle, can act as a diene in a [4+2] Diels-Alder cycloaddition. wikipedia.org However, the aromaticity of the thiophene ring makes it less reactive as a diene compared to non-aromatic dienes. Consequently, Diels-Alder reactions involving thiophenes often require high temperatures or the presence of activating groups. wikipedia.org In some cases, the initial cycloadduct can undergo further reactions, such as the extrusion of sulfur, to form a new aromatic ring. wikipedia.org For instance, thieno[2,3-c]- and thieno[3,2-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes to produce benzothiophenes after the loss of carbon dioxide. researchgate.net Thioaldehydes have also been shown to participate in Diels-Alder reactions. acs.org
Photochemical and Electrochemical Properties and Transformations
The extended π-conjugated system of the thieno[3,2-d]thiazole scaffold imparts it with interesting photophysical and electrochemical properties, making it a candidate for applications in materials science.
Photochemical Properties: Derivatives of thieno[3,2-d]thiazole have been shown to exhibit fluorescence. The photoluminescence and UV-Vis absorption spectra of a specific thieno[3,2-d]thiazole derivative have been reported, demonstrating its interaction with light. researchgate.net The absorption and emission characteristics are influenced by the electronic nature of the substituents attached to the heterocyclic core. For many thiazole-containing dyes, solvatochromism is observed, where the maximum absorption wavelength shifts with the polarity of the solvent. urfu.ru
Table 2: Photophysical Data for a Thieno[3,2-d]thiazole Derivative in DMSO
| Property | Value |
| Excitation Wavelength (nm) | 350 |
| Emission Maximum (nm) | Varies with HCl concentration |
| UV-Vis Absorption Maximum (nm) | Multiple bands observed |
Data extracted from photoluminescence and UV-Vis absorption spectra of a specific thieno[3,2-d]thiazole product in DMSO solution. researchgate.net
Electrochemical Properties: The electrochemical behavior of thieno-fused heterocyclic systems is of interest for their potential use in organic electronics. Cyclic voltammetry is a common technique used to study the redox properties of these compounds. For example, the cyclic voltammetry of 2,1,3-benzothiadiazole (B189464) derivatives shows irreversible polymerization upon electrochemical oxidation. semanticscholar.org The oxidation and reduction potentials are dependent on the molecular structure and the nature of any donor or acceptor groups present.
Catalytic Applications and Participation in Organocatalysis
While direct catalytic applications of this compound itself are not widely reported, the thiazole core is a key component of a class of important organocatalysts.
N-Heterocyclic Carbene (NHC) Catalysis: Thiazolium salts, which can be formed by the N-alkylation of thiazoles, are precursors to N-heterocyclic carbenes (NHCs). wikipedia.org These NHCs are powerful organocatalysts for a variety of chemical transformations, including the benzoin (B196080) condensation and Stetter reaction. wikipedia.org The catalytic cycle is initiated by the deprotonation of the thiazolium salt at the C2 position to generate the active carbene species. mdpi.com The steric and electronic properties of the NHC, which can be tuned by modifying the substituents on the thiazole ring, have a significant impact on its catalytic activity and selectivity. nih.gov Given that the this compound scaffold can be N-alkylated, it has the potential to serve as a precursor for novel NHC catalysts with a rigid, fused-ring backbone.
Medicinal Chemistry and Preclinical Biological Research
Thieno[3,2-d]thiazol-2(1H)-one as a Privileged Scaffold in Drug Design
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of new drugs. Heterocyclic compounds are frequently identified as privileged structures due to their ability to be decorated with various substituents to modulate properties like lipophilicity, polarity, and hydrogen bonding capacity. The thieno[3,2-d]thiazole scaffold, a bioisostere of purine (B94841), has been extensively utilized in the design of compounds targeting a wide array of biological processes. researchgate.netibmmpeptide.com Its fused ring system offers a three-dimensional structure that can be tailored to fit into the active sites of various enzymes and receptors.
Derivatives of the closely related thieno[2,3-d]pyrimidine (B153573) scaffold, which shares the thiophene (B33073) ring, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net This success has further fueled interest in related fused thiophene systems like thieno[3,2-d]thiazole. The versatility of this scaffold allows for the introduction of various functional groups at different positions, leading to the generation of large libraries of compounds for biological screening.
In Vitro Biological Target Identification and Validation for this compound Derivatives
The exploration of this compound derivatives has led to the identification of several key biological targets, primarily through in vitro studies. These studies are crucial for understanding the mechanism of action of these compounds and for validating their potential as therapeutic agents.
Enzyme Inhibition Studies
Derivatives of the thieno[3,2-d]thiazole scaffold have shown significant inhibitory activity against a variety of enzymes, highlighting their potential in treating diseases where enzymatic dysregulation is a key factor.
Protein kinases are a major class of enzymes that play a critical role in cell signaling pathways. Their deregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. Several thieno[3,2-d]thiazole and related thienopyrimidine derivatives have emerged as potent kinase inhibitors.
EGFR, VEGFR, and BRAF: One study reported the synthesis of pyrazoline-bearing thieno[3,2-d]thiazole derivatives that were evaluated as multi-targeting kinase inhibitors. nih.govresearchgate.net A specific derivative, compound 3c , demonstrated promising inhibitory activity against BRAF^V600E^ with an IC₅₀ of 0.088 µM, which is comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 0.040 µM). nih.gov This same compound, along with a precursor, also showed inhibitory effects against EGFR and VEGFR-2, albeit with lower potency than sorafenib. nih.gov Another study on thieno[2,3-d]pyrimidine derivatives identified a compound (18 ) with strong anti-VEGFR-2 potential, boasting an IC₅₀ value of 0.084 μM. nih.govrsc.org
| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| 3c | BRAF^V600E^ | 0.088 | Sorafenib | 0.040 |
| 1 | VEGFR-2 | 2.470 | Sorafenib | 1.022 |
| 3c | VEGFR-2 | 2.259 | Sorafenib | 1.022 |
| 18 | VEGFR-2 | 0.084 | Sorafenib | - |
| 2 | EGFR^WT^ | 0.28 | Erlotinib | 0.32 |
| 2 | EGFR^790M^ | 5.02 | Erlotinib | - |
PI3K: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. Thieno[3,2-d]pyrimidine (B1254671) derivatives have been investigated as PI3K inhibitors. One study reported a series of these derivatives as potent inhibitors of PI3K p110α. oncotarget.com Further research led to the discovery of thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine (B3050601) derivatives as orally active PI3K inhibitors. researchgate.net
Beyond kinases, thieno[3,2-d]thiazole and its isosteres have been shown to inhibit other important enzyme classes.
Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various signaling pathways. Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as selective inhibitors of phosphodiesterase type 4 (PDE4). nih.gov One such derivative, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (33 ), showed a good activity profile in potentiating isoprenaline-induced cAMP accumulation in guinea pig eosinophils, indicating efficient cell penetration. nih.gov Another study focused on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as PDE4 inhibitors for the treatment of asthma and COPD. researchgate.net
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Thienobenzo-thiazoles, which are structurally related to the thieno[3,2-d]thiazole core, have shown significant potential as BChE inhibitors. mdpi.com Some derivatives exhibited IC₅₀ values in a similar range to the known inhibitor huperzine A. mdpi.com Additionally, novel thienocycloalkylpyridazinones have been identified as potent and selective human AChE inhibitors, with some analogues displaying IC₅₀ values in the sub-micromolar range. nih.gov
Receptor Binding Assays and Ligand-Receptor Interactions
While much of the research has focused on enzyme inhibition, some studies have explored the interaction of thieno[3,2-d]thiazole derivatives with receptors. For instance, thienocycloalkylpyridazinone derivatives were evaluated for their interaction with the serotonin (B10506) 5-HT₆ receptor subtype, a target for the treatment of Alzheimer's disease. nih.gov Molecular docking studies are often employed to predict and rationalize the binding modes of these compounds within the active sites of their target receptors and enzymes. nih.govresearchgate.netnih.govrsc.orgmdpi.com
Cell-Based Assays for Mechanistic Pathway Modulation
To complement in vitro enzyme assays, cell-based assays are crucial for understanding how these compounds affect cellular pathways and processes.
Antiproliferative Activity: A significant body of research has demonstrated the potent antiproliferative activity of thieno[3,2-d]thiazole and related derivatives against various cancer cell lines. For example, pyrazolinyl-thieno[3,2-d]thiazole derivatives were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with some compounds showing significant cytotoxic effects. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives have shown powerful cytotoxic effects against MCF-7 and HepG2 cells. nih.govrsc.org Another study on thieno[2,3-b]thiophene (B1266192) derivatives also reported potent activity against MCF-7 and A549 (lung cancer) cell lines. acs.orgnih.gov
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| 1 | MCF-7 | 4.02 | Doxorubicin | 4.62 |
| 1 | HepG-2 | 4.52 | Doxorubicin | 5.66 |
| 3c | MCF-7 | 8.35 | Doxorubicin | 4.62 |
| 3c | HepG-2 | 7.88 | Doxorubicin | 5.66 |
| 18 | MCF-7 | 10.17 | Sorafenib | 9.98 |
| 18 | HepG2 | 24.47 | Sorafenib | 13.26 |
| 2 | MCF-7 | - | Erlotinib | - |
| 2 | A549 | - | Erlotinib | - |
Cell Cycle Analysis and Apoptosis Induction: To elucidate the mechanism of their anticancer activity, studies have investigated the effects of these compounds on the cell cycle and apoptosis (programmed cell death). For instance, promising thieno[3,2-d]thiazole derivatives were found to induce apoptosis and affect the cell cycle in MCF-7 cells. nih.govresearchgate.net Similarly, certain thieno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The exploration of the thieno[3,2-d]thiazole scaffold has revealed critical insights into the structural requirements for biological activity. Structure-activity relationship (SAR) studies have been instrumental in identifying key functional groups and substitution patterns that influence the potency and selectivity of these compounds as inhibitors of various biological targets.
A notable SAR study focused on thieno[3,2-d]pyrimidine-6-carboxamides as inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3). acs.org It was discovered that the thieno[3,2-d]pyrimidine-6-carboxamide core itself was not sufficient for inhibitory activity; the presence of specific side chains was crucial. acs.org For instance, replacing a piperidine (B6355638) group with a piperazine (B1678402) slightly decreased potency against SIRT2 and more significantly reduced inhibition of SIRT1 and SIRT3. acs.org Furthermore, substituting the thiophene ring with a phenyl group generally led to a decrease in potency for SIRT1 and SIRT2. acs.org The nature of the heteroaromatic core was also found to be important, as replacing the thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a substantial reduction in potency against all three sirtuin isoforms. acs.org
In the context of anticancer activity, SAR analysis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives demonstrated that the fusion of a cyclopenta acs.orgthieno[2,3-d] nih.govnih.govtriazolo[1,5-a]pyrimidinone core enhanced cytotoxicity against cancer cell lines, with a preference for MCF-7 cells. nih.govmdpi.com The nature of the substituent at the 2-position of the triazole ring was also found to be significant, with aryl groups like 4-bromophenyl and anthracen-9-yl conferring excellent potency against MCF-7 cells. nih.govmdpi.com
For antimicrobial applications, studies on thiazole (B1198619) derivatives have shown that the incorporation of a pyrazoline ring can enhance antimicrobial activity compared to the parent aminothiazole or chlorothiazole acetamide (B32628) derivatives. sapub.org
The following table summarizes key SAR findings for thieno[3,2-d]thiazole and related thienopyrimidine derivatives:
| Core Scaffold | Target | Key SAR Observations | Reference(s) |
| Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT1, SIRT2, SIRT3 | The core alone is insufficient for activity; side chains are critical. Piperazine substitution reduces potency compared to piperidine. Phenyl replacement of thiophene decreases potency. | acs.org |
| Thieno[3,2-d]pyrimidin-4(3H)-one | Cancer Cells (MCF-7) | Fusion with a cyclopenta[...]-triazolo[...]pyrimidinone core enhances cytotoxicity. Aryl substitutions on the triazole ring influence potency. | nih.govmdpi.com |
| Thiazole derivatives | Bacteria/Fungi | Incorporation of a pyrazoline ring enhances antimicrobial activity. | sapub.org |
Molecular Docking and In Silico Drug Design for this compound Analogues
Binding Affinity Prediction and Interaction Analysis
Molecular docking studies have been a cornerstone in understanding the binding modes of this compound analogues with their biological targets and in predicting their binding affinities. These computational techniques provide valuable insights into the specific molecular interactions that govern the inhibitory activity of these compounds.
For instance, in the development of anticancer agents, molecular docking has been employed to investigate the binding of thieno[3,2-d]thiazole derivatives to various protein kinases, such as EGFR, VEGFR-2, and BRAF^V600E^. nih.govresearchgate.net Docking simulations for potent compounds revealed promising binding patterns within the active sites of these kinases. nih.govresearchgate.net For example, a thieno[3,2-d]thiazole derivative with a carbohydrazide (B1668358) side chain was predicted to form important hydrogen bond interactions with target proteins. nih.gov
In the case of sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold, X-ray crystallography and molecular docking revealed that these inhibitors bind in the active site cleft, occupying the nicotinamide (B372718) C-pocket and the substrate channel. acs.org A key interaction observed was a π-stacking interaction between the thienopyrimidine core and a phenylalanine residue in a flexible loop region of SIRT3. acs.org
Similarly, docking studies of cyclopenta acs.orgthieno[2,3-d] nih.govnih.govtriazolo[1,5-a]pyrimidin-9(6H)-ones against EGFR showed promising binding energies. mdpi.com The pyrimidine (B1678525) nitrogen and the triazole core were found to participate in hydrogen bonding and arene-H interactions with key residues in the EGFR active site, such as Met769 and Val702. mdpi.com
The following table highlights some predicted binding interactions for thieno[3,2-d]thiazole analogues:
| Compound Class | Target | Predicted Binding Interactions | Reference(s) |
| Thieno[3,2-d]thiazole derivatives | EGFR, VEGFR-2, BRAF^V600E^ | Hydrogen bonding via carbohydrazide side chain. | nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT3 | π-stacking with Phe157; occupies nicotinamide C-pocket. | acs.org |
| Cyclopenta[...]triazolo[...]pyrimidin-9(6H)-ones | EGFR | H-bond with Met769; arene-H interaction with Val702. | mdpi.com |
Virtual Screening and Lead Optimization
Virtual screening, often in conjunction with molecular docking, has become an established method for identifying new lead compounds and optimizing existing ones. nih.gov This approach allows for the rapid computational assessment of large libraries of compounds to prioritize those with the highest probability of being active against a specific biological target.
In the context of thieno[3,2-d]thiazole and its bioisosteres, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with improved potency and selectivity. For example, by using the known binding mode of a parent compound, virtual libraries of analogues with diverse substitutions can be docked into the target's active site to predict their binding affinities and guide synthetic efforts. nih.gov
The insights gained from SAR and molecular docking studies are crucial for lead optimization. For example, the discovery that the thieno[3,2-d]pyrimidine-6-carboxamide core alone was insufficient for sirtuin inhibition led to the optimization of the side chain to improve potency and physicochemical properties. acs.org Similarly, the identification of key hydrogen bonding and π-stacking interactions can inform the design of new analogues with enhanced binding to the target protein.
Preclinical Efficacy Studies in In Vitro and Ex Vivo Models (Mechanistic Focus)
Anticancer Activity and Underlying Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)
Derivatives of the thieno[3,2-d]thiazole scaffold and its related thienopyrimidine bioisosteres have demonstrated significant anticancer activity in preclinical in vitro models. nih.govnih.gov The mechanisms underlying this activity often involve the induction of apoptosis and modulation of the cell cycle.
Several studies have shown that thieno[3,2-d]thiazole analogues can induce apoptosis in cancer cells. nih.govresearchgate.netnih.gov For example, certain pyrazolinyl-thieno[3,2-d]thiazole derivatives were found to trigger apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs and is often mediated by the activation of caspases, such as caspase-3 and caspase-9, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov
In addition to apoptosis, cell cycle arrest is another important mechanism of action for these compounds. Some thieno[3,2-d]thiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govmdpi.com For instance, certain thieno[3,2-d]thiazole derivatives were found to cause an arrest in the S phase of the cell cycle. mdpi.com
The anticancer effects of these compounds are often linked to their ability to inhibit key signaling pathways involved in cancer progression. Many thieno[3,2-d]thiazole and thienopyrimidine derivatives have been identified as inhibitors of protein kinases such as EGFR, VEGFR-2, and PI3K, which are crucial for cell growth, survival, and angiogenesis. nih.govnih.govoncotarget.com
The following table summarizes the in vitro anticancer activity of selected thieno[3,2-d]thiazole analogues:
| Compound Class | Cell Line(s) | Key Mechanistic Findings | Reference(s) |
| Pyrazolinyl-thieno[3,2-d]thiazole | MCF-7, HepG-2 | Multi-targeting kinase inhibition (EGFR, VEGFR-2, BRAF^V600E^), apoptosis induction. | nih.govresearchgate.net |
| Thieno[3,2-d]pyrimidin-4(3H)-one | MCF-7, HCT-116, PC-3 | Cytotoxicity, potential EGFR and PI3K inhibition. | nih.govmdpi.com |
| Thienopyrrole and Pyrrolothienopyrimidine | HepG2, PC-3 | VEGFR-2 and AKT inhibition, S phase cell cycle arrest, caspase-3 induced apoptosis. | mdpi.com |
Antimicrobial Properties and Mechanisms (e.g., Antibacterial, Antifungal)
In addition to their anticancer properties, thieno[3,2-d]thiazole derivatives have also been investigated for their antimicrobial activity. nih.govresearchgate.net The thiazole ring is a well-known pharmacophore in medicinal chemistry, and its incorporation into various heterocyclic systems has led to the discovery of potent antimicrobial agents. sapub.org
Several studies have reported the antibacterial and antifungal activities of thieno[3,2-d]thiazole analogues. For instance, a series of new thieno[3,2-d]thiazole derivatives were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. nih.govresearchgate.net Some of these compounds exhibited promising microbial inhibitory effects when compared to standard drugs like streptomycin (B1217042) and amphotericin-B. nih.gov
The mechanism of antimicrobial action for these compounds is not always fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, some heterocyclic compounds are known to target bacterial dihydrofolate reductase (DHFR) or tyrosyl-tRNA synthetase (TyrRS). acs.org Molecular docking studies can provide insights into the potential microbial targets of these compounds. acs.orgnih.gov
The following table provides an overview of the antimicrobial activity of some thieno[3,2-d]thiazole derivatives:
| Compound Class | Tested Organisms | Activity | Reference(s) |
| Pyrazolinyl-thieno[3,2-d]thiazole | Gram-positive and Gram-negative bacteria, yeast, fungi | Promising inhibitory effect. | nih.govresearchgate.netrsc.org |
| Thiazole derivatives | Gram-positive and Gram-negative bacteria, fungi | Moderate to potent antimicrobial activity. | sapub.org |
Anti-inflammatory Activities and Mechanisms
Derivatives of the thieno[3,2-d]thiazole scaffold have been investigated for their potential as anti-inflammatory agents. The fusion of the thiophene and thiazole rings creates a unique heterocyclic system that has shown promise in modulating inflammatory pathways. Research into this area has focused on synthesizing novel derivatives and evaluating their ability to inhibit key enzymes and mediators involved in the inflammatory response.
The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are central to the synthesis of prostaglandins, key mediators of inflammation. mdpi.commdpi.com For instance, certain thiazole-containing compounds have demonstrated selective inhibition of COX-2, which is an attractive feature for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com
One study on fused thiazole derivatives highlighted that compounds incorporating a 4-chlorophenyl moiety or a hydroxyl group exhibited significant anti-inflammatory activity. researchgate.net Another research effort synthesized a series of 2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide derivatives and evaluated their anti-inflammatory potential. biointerfaceresearch.com Similarly, studies on thiazoline-2-thione derivatives have shown that these compounds can inhibit bovine serum albumin (BSA) denaturation, a recognized cause of inflammation, with some molecules showing inhibitory activity comparable to standard drugs like aspirin. mdpi.com
The mechanism of action for the anti-inflammatory properties of these related compounds often involves the inhibition of protein denaturation. mdpi.com While specific studies focusing exclusively on this compound are limited in the provided results, the consistent anti-inflammatory activity observed in various other thiazole and thienopyrimidine derivatives suggests that the this compound scaffold is a promising candidate for the development of new anti-inflammatory agents. mdpi.comresearchgate.netbiointerfaceresearch.comresearchgate.net
Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 7b | A pyrido[2,3-d]thiazole derivative with a 4-chlorophenyl moiety. | Showed the highest anti-inflammatory activity among the three tested compounds in its series. | researchgate.net |
| 8a | A thieno[2,3-d]thiazole (B11776972) derivative with a 3-cyano group. | Demonstrated higher anti-inflammatory activity compared to its counterpart with a COOEt moiety. | researchgate.net |
| 10b | A thiazolo[4',5':4,5]thieno[2,3-d]pyrimidine derivative with a hydroxyl group. | Exhibited greater anti-inflammatory effects than the analogous compound with an amino group. | researchgate.net |
| 4d | A thiazoline-2-thione derivative. | Showed the highest inhibition of BSA protein denaturation (95.24% at 2 mg/mL), with an IC50 value of 21.9 µg/mL. | mdpi.com |
Other Biological Activities (e.g., Antioxidant, Antiviral, Antituberculosis, CNS activity) and Mechanisms
The this compound scaffold and its related thieno-fused heterocyclic systems have been explored for a variety of other biological activities beyond their anti-inflammatory potential. These include antioxidant, antiviral, antituberculosis, and central nervous system (CNS) activities.
Antioxidant Activity Several studies have reported the antioxidant properties of thieno-fused pyrimidine and thiazole derivatives. nih.govresearchgate.netsciencepublishinggroup.com The mechanism of antioxidant action often involves scavenging of free radicals such as DPPH, hydrogen peroxide, and nitric oxide radicals. For example, a series of 1,2,4-triazole (B32235) linked thieno[2,3-d]pyrimidine derivatives were synthesized, and compounds with electron-withdrawing groups showed significant radical scavenging activity. researchgate.net Another study on thieno[2,3-b]thiophene derivatives found that one compound, in particular, exhibited the best antioxidant property by reducing radical scavenging activity by 78%. nih.gov
Antiviral Activity The thienopyrimidine scaffold, being structurally related to purine bases, has been a focus of antiviral drug discovery. mdpi.comnih.gov Various derivatives have been synthesized and tested against a range of viruses. nih.gov For instance, thieno-fused 7-deazapurine ribonucleosides have demonstrated antiviral activity against the Hepatitis C virus (HCV). acs.org The antiviral mechanism of such nucleoside analogs often involves the inhibition of viral replication by interfering with viral polymerases or other essential enzymes.
Antituberculosis Activity Thiazine and thienopyrimidine derivatives have emerged as potential leads in the search for new antitubercular agents. researchgate.nettsijournals.com A series of 5,6-dihydro-4H-1,3-thiazine derivatives were evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity. researchgate.net More recently, new triazolopyrimidine derivatives have been developed that show improved activity against M. tuberculosis, with some compounds exhibiting submicromolar minimum inhibitory concentrations (MIC) and low cytotoxicity. acs.org The proposed mechanism for some of these compounds is the inhibition of aerobic respiration in M. tuberculosis. acs.org
CNS Activity Thienopyrimidine derivatives have been investigated for their effects on the central nervous system. mdpi.comnih.gov Some thienotriazolopyrimidine compounds have shown significant activity on CNS cancer cell lines. biopolymers.org.ua Additionally, thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), which plays a key role in modulating synaptic plasticity and is a target for treating various CNS disorders. nih.gov
Table 2: Other Biological Activities of Thieno-Fused Heterocycles
| Activity | Compound Series | Key Findings | Reference |
|---|---|---|---|
| Antioxidant | Thieno[2,3-b]thiophene derivatives | Compound 2 demonstrated the best antioxidant property, reducing radical scavenging activity by 78%. | nih.gov |
| Antiviral | Thieno-fused 7-deazapurine ribonucleosides | Showed low micromolar or submicromolar antiviral activity against HCV. | acs.org |
| Antituberculosis | Triazolopyrimidines | Compound 10 had an MIC of 0.12 μM against M. tuberculosis with excellent selectivity. | acs.org |
| CNS Activity | Thieno[3,2-b]pyridine-5-carboxamides | Identified as potent and brain-penetrant negative allosteric modulators of mGlu5. | nih.gov |
**6.6. Prodrug Design and Targeted Delivery Strategies Based on this compound
The development of prodrugs and targeted delivery systems is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. urjc.es This approach can enhance solubility, stability, and bioavailability, and enable selective delivery to the target site, thereby increasing efficacy and reducing side effects. urjc.esacs.org
While specific examples of prodrugs based on the this compound scaffold are not detailed in the provided search results, the principles of prodrug design can be applied to this heterocyclic system. A common approach is the use of carrier-linked prodrugs, where the active molecule is temporarily linked to a carrier moiety that is cleaved in vivo by enzymes, such as hydrolases, to release the active drug. urjc.es For a weakly basic compound, a prodrug strategy could be employed to improve oral absorption, especially in the presence of gastric acid-reducing agents. acs.org
Targeted drug delivery aims to concentrate a therapeutic agent at its site of action. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a target on diseased cells. google.com For instance, affinity-based linkers can be used to connect a drug to a targeting antibody. google.com The this compound core, with appropriate functionalization, could potentially be incorporated into such targeted delivery systems. The thieno[3,2-b]thiophene-2,4-dicarboxylic acid, a related structure, is listed in the context of materials for drug delivery systems, suggesting the utility of this class of compounds in such applications. cd-bioparticles.net
Given the diverse biological activities of thieno-fused heterocycles, developing prodrug and targeted delivery strategies for this compound derivatives could be a valuable approach to translate their preclinical potential into viable therapeutic agents.
Materials Science and Advanced Applications
Integration of Thieno[3,2-D]thiazol-2(1H)-one in Functional Organic Materials
The incorporation of novel heterocyclic systems is a key strategy in the development of functional organic materials with tailored properties for electronic and photonic devices.
Organic Electronics Applications (e.g., OLEDs, OFETs)
Currently, there is a lack of specific research literature detailing the integration and performance of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). While related fused thiophene (B33073) systems like thieno[3,2-b]thiophene (B52689) have been extensively studied as semiconductors in OFETs, specific data for the this compound isomer in these applications is not available in the reviewed literature. acs.orgresearchgate.net
Organic Photovoltaics (OPVs) and Solar Cell Applications
In the field of organic photovoltaics, research has focused on various isomers and derivatives of thienothiazole and thienothiophene as components of non-fullerene acceptors or donor polymers. nih.govresearchgate.netacs.org However, specific studies detailing the synthesis, integration, and photovoltaic performance of devices explicitly using the this compound scaffold could not be identified in the available scientific literature.
Sensors and Probes based on this compound
The development of chemical sensors often utilizes conjugated polymers and heterocyclic compounds that exhibit changes in their optical or electronic properties upon interaction with an analyte. 20.210.105 While thiazole-containing polymers have been investigated for sensor applications, there is no specific information available on the use of this compound as a primary component in the design of sensors or probes. rsc.org
Supramolecular Chemistry and Self-Assembly of this compound Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules associated through non-covalent interactions. The defined geometry and potential for hydrogen bonding and π-π stacking in molecules like this compound make them interesting candidates for self-assembly into larger, ordered structures. However, a review of current literature did not yield specific studies focused on the supramolecular chemistry or self-assembly behavior of systems based on the this compound core.
Applications in Catalysis and Enzyme Mimicry
The design of artificial catalysts and enzyme mimics is a significant area of research, often employing complex molecular scaffolds to create active sites that can accelerate chemical reactions. nih.gov While derivatives of related heterocyclic systems like thieno[3,2-d]pyrimidine (B1254671) have been investigated as inhibitors for enzymes such as sirtuins, information regarding the application of this compound in catalysis or as an enzyme mimic is not present in the current body of scientific literature. acs.org
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Thieno[3,2-D]thiazol-2(1H)-one
The development of new synthetic methodologies for thieno[3,2-d]thiazole derivatives is geared towards improving yield, reducing reaction times, and increasing molecular diversity. One established and effective method is the Gewald reaction, which has been successfully used to synthesize various thieno[3,2-d]thiazole derivatives. nih.govrsc.org This reaction typically involves the condensation of a thiazolidinone derivative with an active methylene (B1212753) compound in the presence of elemental sulfur and a base like triethylamine. nih.govrsc.org
Modern advancements are focusing on one-pot, multi-component reactions and the use of novel catalytic systems to streamline the synthesis process. For instance, a one-pot, four-component condensation reaction has been reported for the green synthesis of related thiazolo[3,2-a]pyrimidines, highlighting a trend towards operational simplicity and efficiency that is applicable to thienothiazole synthesis. researchgate.net Another innovative approach involves an aluminum-mediated conversion of a thiophene (B33073) methyl ester to an N-substituted carboxamide, which serves as a key step in constructing the thieno[3,2-d]pyrimidin-4(3H)-one core, a closely related scaffold. clockss.org
Microwave-assisted synthesis represents another significant step forward, offering rapid reaction times and often improved yields in sustainable solvents. researchgate.net The use of reusable nanocatalysts, such as NiFe2O4 nanoparticles, is also being explored to facilitate greener and more economical synthetic protocols. researchgate.net These emerging strategies promise to make the synthesis of complex this compound derivatives more accessible and environmentally friendly.
| Synthetic Strategy | Key Features | Reactants/Catalysts Example | Advantages | Reference |
| Gewald Reaction | One-pot synthesis of substituted thiophenes. | Thiazolidin-4-one, malononitrile (B47326), elemental sulfur, triethylamine. | Well-established, good for creating diverse derivatives. | nih.govrsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave-mediated condensation of 3-oxetanone (B52913) and thioamides. | Rapid reaction times, use of sustainable solvents, high efficiency. | researchgate.net |
| Reusable Nanocatalysis | Employment of nanoparticles as recoverable catalysts. | NiFe2O4 nanoparticles in an ethanol:water system. | Green chemistry approach, catalyst can be reused, one-pot synthesis. | researchgate.net |
| Aluminum-Mediated Amide Formation | AlMe3-promoted ester-to-amide conversion. | Thiophene methyl ester, various amines, Trimethylaluminum (AlMe3). | Complements other synthetic routes, can be superior for certain analogs. | clockss.org |
Advanced Computational and Machine Learning Approaches for Thienothiazole Design and Prediction
Computational chemistry and machine learning (ML) are becoming indispensable tools in modern drug discovery, and their application to the thienothiazole scaffold is a rapidly growing area of research. nih.govfrontiersin.org These technologies allow for the rational design of novel derivatives and the prediction of their biological activities before undertaking costly and time-consuming synthesis.
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to its macromolecular target. researchgate.net For thienothiazole derivatives, docking studies have been instrumental in elucidating their binding patterns with various protein kinases, such as EGFR, VEGFR-2, and BRAFV600E. nih.govrsc.org These studies help rationalize the observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. For example, docking can reveal key hydrogen bonds and hydrophobic interactions between the thienothiazole core and the amino acid residues in the kinase's active site. rsc.org
Beyond docking, machine learning and deep learning algorithms are being employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govfrontiersin.orgmdpi.com These models can learn from existing data on thienothiazole compounds to predict the activity of new, untested molecules, thereby accelerating the discovery of lead compounds. nih.gov ML techniques like support vector machines (SVM) and neural networks can analyze vast chemical spaces to identify novel thienothiazole structures with desired pharmacokinetic and low toxicity profiles, significantly reducing late-stage failures in drug development. nih.govmednexus.orgresearchgate.net
| Computational Method | Application to Thienothiazoles | Key Insights Gained | Reference |
| Molecular Docking | Predicting binding modes of thienothiazole derivatives in enzyme active sites. | Elucidation of interactions with kinase targets (EGFR, VEGFR-2, BRAFV600E), guiding inhibitor design. | nih.govrsc.orgresearchgate.net |
| Machine Learning (ML) / QSAR | Developing predictive models for biological activity and properties. | Virtual screening of compound libraries, prediction of activity, optimization of drug-like properties. | nih.govmdpi.com |
| Deep Learning (DL) | Generative modeling for de novo compound design and reaction prediction. | Designing novel thienothiazole scaffolds with specific desired biological activities. | frontiersin.org |
Discovery of Unconventional Biological Targets and Mechanistic Insights
While research into thieno[3,2-d]thiazole derivatives has traditionally focused on areas like cancer and infectious diseases, future investigations are aimed at identifying unconventional biological targets and elucidating novel mechanisms of action. This exploration could unlock the therapeutic potential of this scaffold for a wider range of human ailments.
Recent studies have shown that thienothiazole-related structures can act as potent and selective inhibitors of a variety of enzymes beyond the usual suspects. For example, thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally analogous, have been identified as pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of NAD+-dependent deacetylases implicated in metabolic diseases, cancer, and neurodegeneration. acs.org Similarly, certain thieno-thiazolostilbenes have demonstrated inhibitory activity against butyrylcholinesterase (BChE), suggesting a potential application in managing Alzheimer's disease. mdpi.com
The mechanistic understanding of how these compounds exert their effects is also evolving. Studies on anticancer derivatives indicate that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net The ability of some derivatives to act as multi-targeting kinase inhibitors is a particularly promising strategy in cancer therapy, as it may circumvent the development of drug resistance. nih.govresearchgate.net Future research will likely focus on using advanced cell biology and proteomic techniques to pinpoint the downstream signaling pathways affected by these compounds and to identify new, non-obvious protein targets.
| Biological Target Class | Specific Example | Therapeutic Potential | Reference |
| Protein Kinases | EGFR, VEGFR-2, BRAFV600E | Cancer | nih.govresearchgate.net |
| Sirtuins | SIRT1, SIRT2, SIRT3 | Metabolic disorders, Cancer, Neurodegeneration | acs.org |
| Cholinesterases | Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com |
Exploration of this compound in Nanotechnology and Hybrid Materials
The unique electronic and structural properties of the thienothiazole core make it an attractive building block for applications beyond medicine, particularly in the fields of nanotechnology and materials science. The condensed heterocyclic system offers rigidity and specific electronic characteristics that can be harnessed to create novel functional materials.
A significant emerging application is in the development of organic photovoltaics (OPVs), or organic solar cells. Researchers have streamlined the synthesis of a thienothiazole (TTz) moiety to create a new polymer, PBnDT-TTz. researchgate.net By incorporating the nitrogen-containing thienothiazole unit directly into the polymer backbone, scientists can tune the electronic energy levels (specifically the HOMO level) of the material. researchgate.net This intrinsic tuning capability reduces the reliance on external substituents to achieve desired electronic properties, offering a more elegant and efficient design strategy for high-performance polymers in solar cells. researchgate.net
The exploration of thienothiazoles in hybrid materials is also a promising frontier. These could include composites where thienothiazole-based molecules are integrated with inorganic nanoparticles to create materials with synergistic properties, such as enhanced conductivity, specific optical responses, or catalytic activity. The ability to functionalize the thienothiazole core allows for it to be tethered to surfaces or other molecular components, opening up possibilities in sensors, electronic devices, and advanced coatings.
Sustainable Production and Environmental Considerations in Thienothiazole Chemistry
In line with the global push for greener chemical manufacturing, a key future direction for thienothiazole chemistry is the development of sustainable and environmentally benign production methods. royalsocietypublishing.org This involves adhering to the principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste. royalsocietypublishing.orgthieme-connect.com
Researchers are actively exploring synthetic routes that replace hazardous solvents with greener alternatives like water, ethanol, or even solvent-less "dry media" conditions. researchgate.netroyalsocietypublishing.org One-pot reactions, which combine multiple synthetic steps into a single procedure without isolating intermediates, are particularly valuable as they reduce solvent use, waste generation, and energy consumption. researchgate.netresearchgate.net
The use of catalysts is also being re-evaluated from a sustainability perspective. The development of reusable catalysts, such as the NiFe2O4 nanoparticles used for thiazole (B1198619) synthesis, is a significant advancement. researchgate.net These catalysts can be easily separated from the reaction mixture and used in multiple cycles, reducing both cost and environmental impact. Furthermore, organocatalysis, which uses small organic molecules instead of metals to catalyze reactions, is emerging as a powerful green strategy that could be applied to thienothiazole synthesis. fau.eu Microwave-assisted synthesis also contributes to sustainability by drastically reducing reaction times and, consequently, energy usage compared to conventional heating methods. researchgate.net These sustainable practices are crucial for the long-term viability and responsible development of thienothiazole-based technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
